molecular formula C15H14N2O2 B7980445 5-(Benzyloxy)-1-nitrosoindoline CAS No. 344904-57-0

5-(Benzyloxy)-1-nitrosoindoline

Cat. No.: B7980445
CAS No.: 344904-57-0
M. Wt: 254.28 g/mol
InChI Key: GITLZWGJGRDMDU-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1-nitrosoindoline is a nitroso-substituted indoline derivative characterized by a benzyloxy group at the 5-position and a nitroso (-NO) group at the 1-position of the indoline scaffold. These analogs exhibit diverse biological activities, including enzyme inhibition and interactions with neurodegenerative disease targets, as highlighted in the literature .

Properties

IUPAC Name

1-nitroso-5-phenylmethoxy-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-16-17-9-8-13-10-14(6-7-15(13)17)19-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITLZWGJGRDMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)OCC3=CC=CC=C3)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857570
Record name 5-(Benzyloxy)-1-nitroso-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344904-57-0
Record name 5-(Benzyloxy)-1-nitroso-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1-nitrosoindoline typically involves the nitration of 5-(benzyloxy)indoline. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out at low temperatures to control the formation of the nitroso group.

Industrial Production Methods: While specific industrial production methods for 5-(Benzyloxy)-1-nitrosoindoline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the nitrosating agents.

Types of Reactions:

    Oxidation: 5-(Benzyloxy)-1-nitrosoindoline can undergo oxidation reactions, leading to the formation of corresponding nitro compounds.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of 5-(benzyloxy)-1-nitroindoline.

    Reduction: Formation of 5-(benzyloxy)-1-aminoindoline.

    Substitution: Formation of various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-1-nitrosoindoline has found applications in several areas of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1-nitrosoindoline involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways are still under investigation, but its ability to modulate biological processes makes it a compound of interest in pharmacological research.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are compared below:

Compound Name Substituents Biological Activity/Interaction Key Findings
5-(Benzyloxy)-1-nitrosoindoline 1-Nitroso, 5-benzyloxy Not explicitly reported (inferred) Likely distinct electronic profile due to nitroso group; potential for unique redox or binding properties.
5-Benzyloxy-1H-indole-2-carboxylic acid (15) 2-Carboxylic acid, 5-benzyloxy Enzyme inhibition (e.g., MAO-B) High yield (98%) synthesis; thermal stability (mp: 193–195°C) .
5-(Benzyloxy)-1H-indole-1-yl acetic acid (20) 1-Acetic acid, 5-benzyloxy MAO-B and cholinesterase inhibition Strong binding to MAO-B (Ebinding = 322.8 kJ/mol); proposed as a multi-target neurodegenerative drug lead .
5-(Benzyloxy)-1-methyl-1H-indole 1-Methyl, 5-benzyloxy Squalene synthase/lanosterol-14α inhibition Moderate docking score (-7.8 kcal/mol); potential antifungal activity .

Pharmacological and Chemical Properties

  • Nitroso Group Impact: The nitroso (-NO) group in 5-(Benzyloxy)-1-nitrosoindoline introduces unique electronic and steric effects compared to carboxylic acid (compound 15) or methyl (compound in Table 2, ) substituents. Nitroso derivatives are known for their reactivity in redox processes, which may influence metabolic stability or target engagement .
  • This suggests that substituent polarity and size critically modulate target affinity .
  • Synthetic Accessibility : Compound 15’s high yield (98%) contrasts with the challenges of synthesizing nitroso derivatives, which often require controlled conditions to avoid side reactions .

Thermal and Physicochemical Stability

  • Compound 15 exhibits a melting point of 193–195°C, reflecting high crystallinity and stability .

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